2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is an organic compound with a complex structure that includes an amino group, a pyrrolidine ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide typically involves multiple steps. One common method starts with the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at a controlled temperature of 25°C. The mixture is then heated to 100°C and maintained for an hour. After cooling to 75°C, concentrated ammonia is added, and the mixture is stirred. The product is extracted using dichloromethane, dried, and crystallized to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2,3-dimethylbutanamide
- 2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Uniqueness
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the specific stereochemistry at the 3-position. These features can impart unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10?/m0/s1 |
InChI Key |
RWUFYIGFHGPTBN-RGURZIINSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)[C@H]1CCN(C1)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.